N-(4,5-dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine
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Overview
Description
N-(4,5-dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine is a chemical compound that features a cyclohexanamine core substituted with a 4,5-dimethoxy-2-nitrobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine typically involves the reaction of 4,5-dimethoxy-2-nitrobenzyl bromide with 2-methylcyclohexanamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated purification systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or nitrosonium ion.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4,5-dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a photolabile protecting group in caging technology, which is used to control the activity of bioactive molecules with light.
Medicine: Explored for its potential as a pro-drug, where the active drug is released upon exposure to light.
Industry: Utilized in the development of photosensitive materials and coatings.
Mechanism of Action
The mechanism of action of N-(4,5-dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine involves the photolysis of the 4,5-dimethoxy-2-nitrobenzyl group. Upon exposure to light, the nitrobenzyl group undergoes a photochemical reaction, leading to the release of the active cyclohexanamine moiety. This process is utilized in caging technology to control the activity of bioactive molecules with spatial and temporal precision .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethoxy-2-nitrobenzyl bromide: Used as a precursor in the synthesis of N-(4,5-dimethoxy-2-nitrobenzyl)-2-methylcyclohexanamine.
4,5-Dimethoxy-2-nitrobenzyl alcohol: Another compound with similar photolabile properties.
4,5-Dimethoxy-2-nitrobenzoic acid: Used in the synthesis of various derivatives with photolabile properties.
Uniqueness
This compound is unique due to its combination of a cyclohexanamine core with a photolabile 4,5-dimethoxy-2-nitrobenzyl group. This combination allows for precise control of the compound’s activity using light, making it valuable in applications requiring spatial and temporal regulation of bioactive molecules .
Properties
IUPAC Name |
N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-2-methylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-11-6-4-5-7-13(11)17-10-12-8-15(21-2)16(22-3)9-14(12)18(19)20/h8-9,11,13,17H,4-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCSJCDQLPKXYEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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